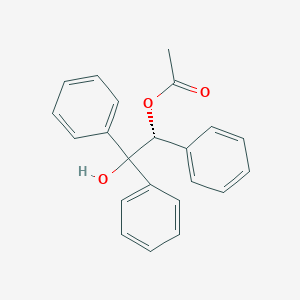

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Descripción general

Descripción

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols. They are often responsible for the pleasant fragrances of fruits and flowers .

Synthesis Analysis

Esters can be synthesized through a process known as esterification. This is a chemical reaction that involves the reaction of an alcohol and a carboxylic acid in the presence of a strong acid catalyst .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of chemical reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . They can also be reduced to alcohols using reducing agents like lithium aluminium hydride .Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often volatile and have pleasant smells. They are less polar than carboxylic acids and alcohols, and thus have lower boiling points .Aplicaciones Científicas De Investigación

Specific Scientific Field: Microreactor Technology

Summary:

Microreactors are compact devices that enhance chemical processes by improving flow regimes, mass transfer, and heat transfer. They offer shorter mixing times and higher surface-to-volume ratios compared to conventional reactors. In this context, ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate finds applications due to its unique properties.

Experimental Procedure:

The effect of volume flow rate on reactor performance was investigated using different microreactor systems:

Results:

- However, microreactors have a higher pressure drop, indicating higher mechanical flow energy consumption compared to the T-shaped reactor .

Specific Scientific Field: Ethyl Acetate Production

Summary:

Ethyl acetate is an important solvent and flavoring agent. The compound ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate can be used in the production of ethyl acetate.

Experimental Procedure:

Various methods of ethyl acetate production were compared, including reactive distillation and process stream regeneration.

Results:

- The study demonstrated the possibility of integrating reactive distillation processes and sophisticated intensification techniques for ethyl acetate production .

Specific Scientific Field: Cellulose Modification

Summary:

Cellulose, a natural polymer, has applications in materials science. The compound ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate can be used for cellulose modification.

Experimental Procedure:

Cellulose was extracted from different plant fibers using the formic acid process. The extracted cellulose had a 59.8% yield and low lignin content. Acid hydrolysate of cellulose contained glucose and xylose.

Results:

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357412 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

CAS RN |

95061-47-5 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

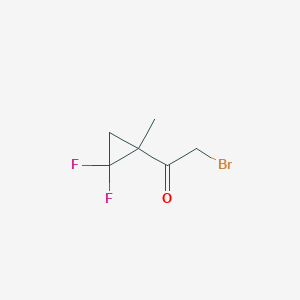

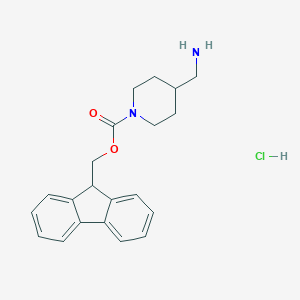

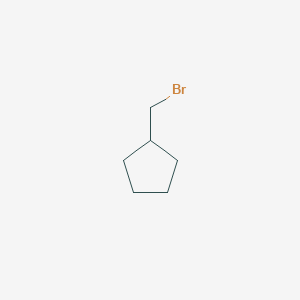

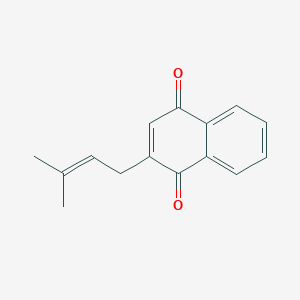

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

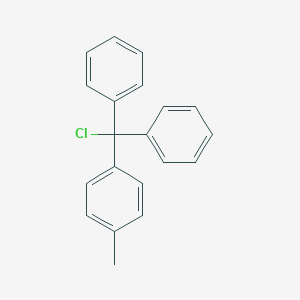

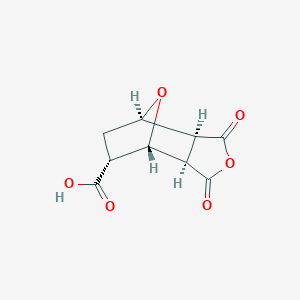

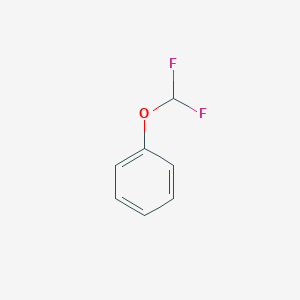

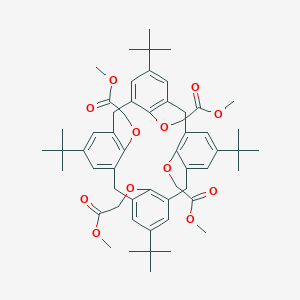

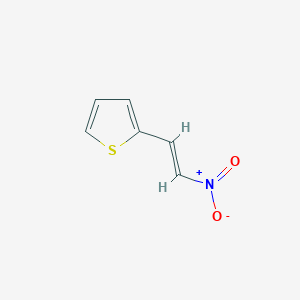

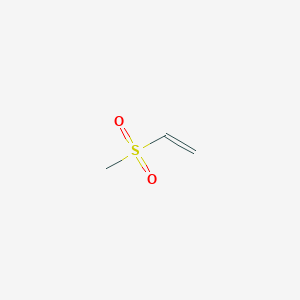

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)